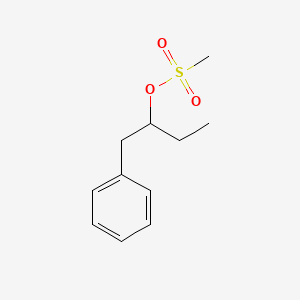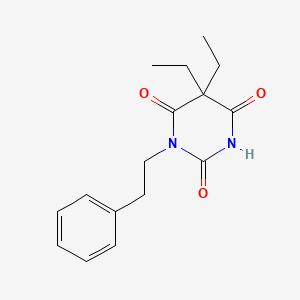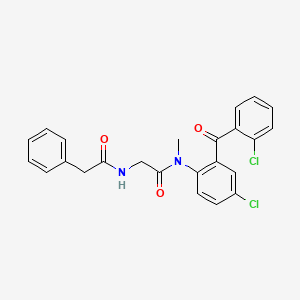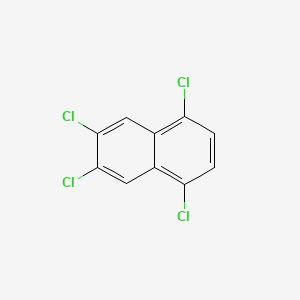
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a sulfonamide group, a nitro group, and a morpholinomethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
N-Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group is attached through a Mannich reaction involving formaldehyde, morpholine, and the imidazole derivative.
Nitration: The nitro group is introduced by nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Sulfonic Acid Derivatives: Formed by the reduction of the sulfonamide group.
Substituted Imidazoles: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.
1-Methylimidazole: Lacks the sulfonamide and nitro groups.
4-Nitroimidazole: Lacks the sulfonamide and morpholinomethyl groups.
Uniqueness
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the nitro group contributes to its antimicrobial properties.
Propriétés
Numéro CAS |
80348-59-0 |
|---|---|
Formule moléculaire |
C9H15N5O5S |
Poids moléculaire |
305.31 g/mol |
Nom IUPAC |
3-methyl-N-(morpholin-4-ylmethyl)-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C9H15N5O5S/c1-12-6-10-8(14(15)16)9(12)20(17,18)11-7-13-2-4-19-5-3-13/h6,11H,2-5,7H2,1H3 |
Clé InChI |
XNLGIQHELXECGM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1S(=O)(=O)NCN2CCOCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)



![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)

![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)


![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)

